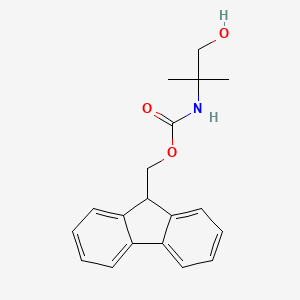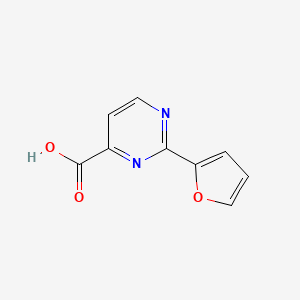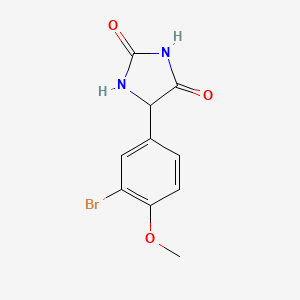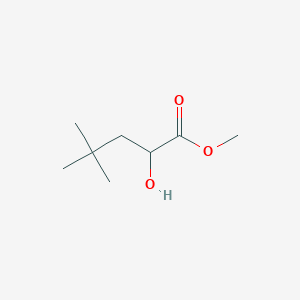
9H-Fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate
Overview
Description
9H-Fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate: is a chemical compound widely used in organic chemistry. It is known for its role as a protecting group for amino acids during peptide synthesis. The compound is characterized by its molecular formula C19H21NO3 and CAS number 1187667-02-2 .
Preparation Methods
The synthesis of 9H-Fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate typically involves the reaction of fluorenylmethanol with tert-butyl carbamate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency. The compound is often produced in bulk for use in various research and industrial applications .
Chemical Reactions Analysis
9H-Fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorenylmethyl group is replaced by other nucleophiles.
Deprotection Reactions: The compound is commonly used as a protecting group for amino acids, and it can be removed under acidic or basic conditions to yield the free amino acid.
Common reagents used in these reactions include acids like trifluoroacetic acid (TFA) for deprotection and bases like sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9H-Fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is extensively used in peptide synthesis as a protecting group for amino acids, ensuring that specific functional groups remain unreacted during the synthesis process.
Biology: The compound is used in the synthesis of peptides and proteins, which are crucial for studying biological processes and developing pharmaceuticals.
Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The primary mechanism of action for 9H-Fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate involves its role as a protecting group. It temporarily masks reactive functional groups, such as amino groups, during chemical synthesis. This protection prevents unwanted side reactions and allows for selective reactions to occur. The fluorenylmethyl group can be removed under specific conditions, revealing the free functional group for further reactions.
Comparison with Similar Compounds
Similar compounds to 9H-Fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate include:
Boc (tert-butoxycarbonyl) Protecting Group: Used for protecting amino groups in peptide synthesis. It is removed under acidic conditions.
Cbz (carbobenzyloxy) Protecting Group: Another protecting group for amino acids, removed by hydrogenation.
Fmoc (fluorenylmethyloxycarbonyl) Protecting Group: Similar to this compound, used in peptide synthesis and removed under basic conditions.
The uniqueness of this compound lies in its specific reactivity and stability under various conditions, making it a versatile tool in synthetic chemistry.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-19(2,12-21)20-18(22)23-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17,21H,11-12H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBRHJFJQVRIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Bromobutanoyl)amino]benzamide](/img/structure/B1445140.png)
![4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine](/img/structure/B1445142.png)
![2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1445145.png)






![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B1445155.png)
![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B1445156.png)



